6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione can be synthesized from 3,4-dimethylaniline. The general procedure involves the reaction of 3,4-dimethylaniline with appropriate reagents to form the quinoxaline core, followed by further functionalization to introduce the amino groups at positions 6 and 7 .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including condensation reactions and catalytic processes. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Biology: The compound’s ability to inhibit d-amino acid oxidase makes it valuable in studying neurological disorders and developing therapeutic agents.
Medicine: Its potential as a DAAO inhibitor suggests applications in treating conditions like schizophrenia and chronic pain.
Industry: The compound’s unique chemical properties may be exploited in the development of new materials and industrial catalysts
Mechanism of Action
The mechanism of action of 6,7-diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with d-amino acid oxidase. By inhibiting this enzyme, the compound can modulate the levels of d-amino acids in the brain, which are implicated in various neurological processes. The inhibition likely occurs through binding to the active site of the enzyme, preventing its normal catalytic activity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione: Lacks the amino groups at positions 6 and 7, which may affect its biological activity.
Quinoxaline-2,3-dione: A simpler structure without the methyl and amino substitutions, potentially less active as a DAAO inhibitor.
6,7-Dimethylquinoxaline: Similar core structure but lacks the dione functionality, altering its chemical reactivity
Uniqueness
6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which enhances its ability to inhibit d-amino acid oxidase. This makes it a valuable compound for research into neurological disorders and potential therapeutic applications .
Properties
IUPAC Name |
6,7-diamino-1,4-dimethylquinoxaline-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-13-7-3-5(11)6(12)4-8(7)14(2)10(16)9(13)15/h3-4H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJIHJFFJXLQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)N)N(C(=O)C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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